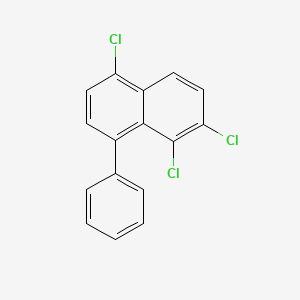

1,2,5-Trichloro-8-phenylnaphthalene

Description

1,2,5-Trichloro-8-phenylnaphthalene is a halogenated polycyclic aromatic hydrocarbon (PAH) with a naphthalene backbone substituted by three chlorine atoms at positions 1, 2, and 5, and a phenyl group at position 6. Its molecular formula is C₁₆H₁₀Cl₃, and it exhibits structural complexity due to the combination of chlorine substituents and the bulky phenyl group.

Properties

CAS No. |

64184-46-9 |

|---|---|

Molecular Formula |

C16H9Cl3 |

Molecular Weight |

307.6 g/mol |

IUPAC Name |

1,2,5-trichloro-8-phenylnaphthalene |

InChI |

InChI=1S/C16H9Cl3/c17-13-8-6-11(10-4-2-1-3-5-10)15-12(13)7-9-14(18)16(15)19/h1-9H |

InChI Key |

PUZDOGCQWPRCSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=C(C=C2)Cl)C=CC(=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trichloro-8-phenylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the phenyl group.

Industrial Production Methods

Industrial production of 1,2,5-Trichloro-8-phenylnaphthalene typically involves large-scale Friedel-Crafts acylation followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trichloro-8-phenylnaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce quinones.

Scientific Research Applications

1,2,5-Trichloro-8-phenylnaphthalene has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex polyaromatic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in drug discovery.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,2,5-Trichloro-8-phenylnaphthalene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, based on the methodologies and frameworks outlined in the Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene (2024), we can extrapolate a comparative analysis using structurally or functionally related compounds:

Chlorinated Naphthalenes

- 1-Chloronaphthalene: A monochlorinated derivative of naphthalene. It is less persistent than 1,2,5-Trichloro-8-phenylnaphthalene due to fewer chlorine substituents. Its half-life in soil is ~30 days, compared to polychlorinated naphthalenes (PCNs), which persist for years .

- 1,2,3,4-Tetrachloronaphthalene : A fully chlorinated analog. It shares bioaccumulative properties with 1,2,5-Trichloro-8-phenylnaphthalene but lacks the phenyl group, reducing its lipophilicity (log Kow: 5.8 vs. estimated 6.5 for 1,2,5-Trichloro-8-phenylnaphthalene) .

Phenyl-Substituted PAHs

- 8-Phenylnaphthalene: The non-chlorinated analog. The absence of chlorine reduces its toxicity; acute oral LD₅₀ in rats is >2,000 mg/kg, whereas chlorinated analogs like 1,2,5-Trichloro-8-phenylnaphthalene are expected to have lower LD₅₀ values (<500 mg/kg) due to enhanced reactivity .

- 1-Phenylnaphthalene : Structural isomerism at the phenyl position alters metabolic pathways. Cytochrome P450 enzymes preferentially oxidize the phenyl group in 1-substituted analogs, whereas 8-substitution may lead to different metabolite profiles .

Methylated Analogs

- 1-Methylnaphthalene: A non-halogenated derivative. Its vapor pressure (0.11 mmHg at 25°C) is higher than that of 1,2,5-Trichloro-8-phenylnaphthalene (estimated <0.01 mmHg), indicating greater volatility but lower environmental persistence .

- 2-Methylnaphthalene : Unlike chlorinated PAHs, methylated derivatives exhibit lower binding affinity to aryl hydrocarbon receptors (AhR), reducing their dioxin-like toxicity .

Proposed Framework for Future Studies

Using the methodologies in the 2024 toxicological report , future research should:

Conduct QSAR (Quantitative Structure-Activity Relationship) modeling to predict toxicity endpoints.

Perform in vitro assays using hepatic microsomes to identify reactive metabolites.

Compare bioaccumulation factors with PCNs and methylated naphthalenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.